![molecular formula C19H20N4 B6477030 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2640893-40-7](/img/structure/B6477030.png)

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine” is a compound that has been studied in the context of its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

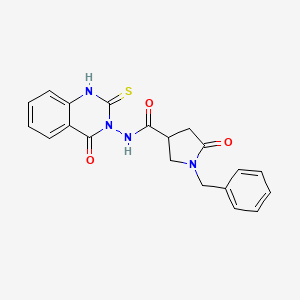

Molecular Structure Analysis

The molecular structure of “4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine” is complex. It includes a naphthalene moiety, a piperazine ring, and a pyrimidine ring . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anticancer Potential : Researchers have explored the anticancer activities of related compounds. For instance, derivatives of 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)pyrimidine exhibited notable cytotoxicity against human colon adenocarcinoma and lung cancer cell lines .

- Enzyme Inhibition : Aminophosphonates, structurally related to this compound, are known as peptide enzyme inhibitors. Their ability to mimic transition states in biological processes makes them valuable targets for drug development .

Chemical Biology and Bioconjugation

- Click Chemistry : The synthesis of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine involves copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC). This reaction is widely used in bioconjugation and chemical biology studies .

Nucleoside Transporter Inhibition

- ENT2 Inhibitor : The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) selectively inhibits nucleoside transporters (ENT2) more than ENT1. ENTs play crucial roles in cellular nucleoside uptake and metabolism .

Pharmacology and Chelation

- Chelating Agents : Due to their hydrogen acceptor and donor functions, aminophosphonates (related compounds) can act as chelating agents. These properties are relevant in pharmacology and metal ion binding .

Antiviral Research

Wirkmechanismus

Target of Action

The primary target of 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in changes in the uptake of nucleosides, which are essential components of nucleotides and thus crucial for DNA and RNA synthesis .

Biochemical Pathways

The affected pathway is the nucleoside transport pathway. By inhibiting ENTs, the compound disrupts the normal transport of nucleosides across the cell membrane . This can have downstream effects on nucleotide synthesis and adenosine function, potentially impacting various cellular processes.

Pharmacokinetics

The compound’s interaction with ents suggests it can cross cell membranes

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleoside transport, which can impact nucleotide synthesis and adenosine function . This could potentially affect a variety of cellular processes, given the fundamental role of nucleotides in cell biology.

Zukünftige Richtungen

The future research directions could involve further modification of the chemical structure of “4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine” to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, more studies are needed to fully understand the physical and chemical properties, safety, and hazards of this compound.

Eigenschaften

IUPAC Name |

4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4/c1-2-4-18-13-16(5-6-17(18)3-1)14-22-9-11-23(12-10-22)19-7-8-20-15-21-19/h1-8,13,15H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXWKPAZKMJLBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B6476962.png)

![2-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6476966.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6476967.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}ethyl)ethanediamide](/img/structure/B6476984.png)

![3-(4-methanesulfonylphenyl)-1-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}propan-1-one](/img/structure/B6476990.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6476995.png)

![2-[4-(morpholin-4-yl)benzoyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477001.png)

![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)

![2-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6477034.png)

![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)

![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)

![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)